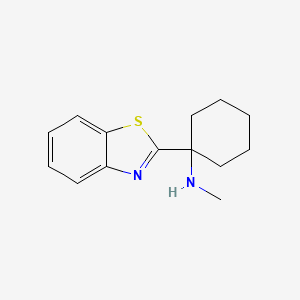![molecular formula C10H19N3S B15260424 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B15260424.png)
4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family. It has a molecular formula of C₁₀H₁₉N₃S and a molecular weight of 213.34 g/mol.
Preparation Methods
The synthesis of 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with dipropylamine under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Reaction of Thiazole Derivatives: Thiazole derivatives are reacted with dipropylamine in the presence of a suitable catalyst.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine has diverse scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its unique structure and potential biological activity.
Neuroscience: The compound is studied for its effects on neural pathways and potential use in treating neurological disorders.
Drug Discovery: It serves as a lead compound in drug discovery programs aimed at identifying new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound with a simpler structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Properties
Molecular Formula |
C10H19N3S |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
4-[(dipropylamino)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H19N3S/c1-3-5-13(6-4-2)7-9-8-14-10(11)12-9/h8H,3-7H2,1-2H3,(H2,11,12) |
InChI Key |
JCRCOHSIXBLSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)




![(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)


![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)
![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)


